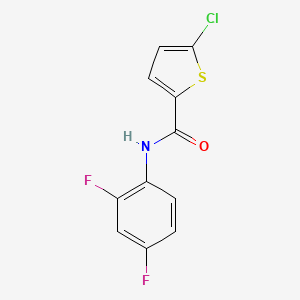
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that features both an oxetane ring and a tetrahydroisoquinoline moiety The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the tetrahydroisoquinoline structure is a bicyclic compound that is often found in natural products and pharmaceuticals
科学的研究の応用
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Biology: It serves as a probe to study biological processes involving oxetane and tetrahydroisoquinoline structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mode of Action
Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” is associated with hazard statements H302, H314, H319, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, to form the oxetane ring . This can be achieved through various cyclization reactions, including intramolecular etherification and electrophilic halocyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield diols or ketones, while nucleophilic substitution can lead to the formation of various substituted tetrahydroisoquinoline derivatives .
類似化合物との比較
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can have varying reactivity and applications.
Tetrahydroisoquinoline derivatives: These compounds share the bicyclic structure but may have different substituents that alter their chemical and biological properties.
Uniqueness
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the oxetane and tetrahydroisoquinoline structures in a single molecule.
特性
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2879314.png)
![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
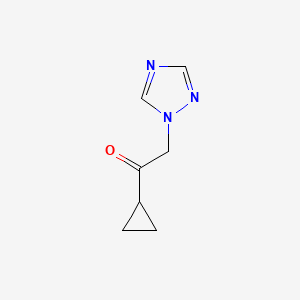
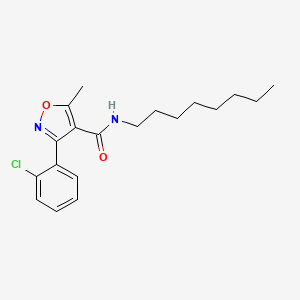
![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B2879321.png)

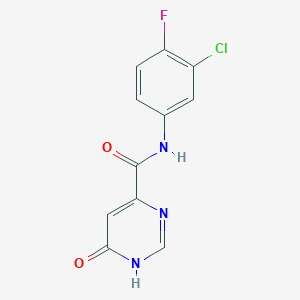
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2879325.png)
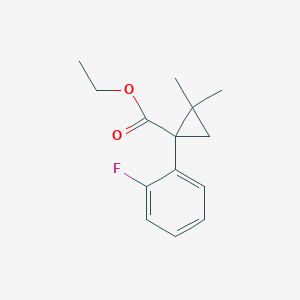
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
